6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine

Medicinal Chemistry Physicochemical Properties Lead Optimization

6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine (CAS: 1707580-84-4) is a heterobicyclic molecule featuring a pyrazole ring fused to a 1,3-oxazine, with a geminal dimethyl substitution at the 6-position. This primary amine is primarily utilized as a synthetic building block in medicinal chemistry, serving as a key intermediate in the synthesis of complex pharmacological agents.

Molecular Formula C8H13N3O
Molecular Weight 167.212
CAS No. 1707580-84-4
Cat. No. B2710737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine
CAS1707580-84-4
Molecular FormulaC8H13N3O
Molecular Weight167.212
Structural Identifiers
SMILESCC1(CN2C(=CC(=N2)N)OC1)C
InChIInChI=1S/C8H13N3O/c1-8(2)4-11-7(12-5-8)3-6(9)10-11/h3H,4-5H2,1-2H3,(H2,9,10)
InChIKeyIJLLIJVTMLXUSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine: Defining the Core Scaffold for Informed Procurement


6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine (CAS: 1707580-84-4) is a heterobicyclic molecule featuring a pyrazole ring fused to a 1,3-oxazine, with a geminal dimethyl substitution at the 6-position . This primary amine is primarily utilized as a synthetic building block in medicinal chemistry, serving as a key intermediate in the synthesis of complex pharmacological agents [1]. Its structural scaffold is directly relevant to the development of phosphodiesterase 4B (PDE4B) inhibitors and antiviral compounds targeting respiratory syncytial virus (RSV) [1]. Understanding its distinct chemical properties is the first step for any scientific or industrial user considering a procurement decision.

The Procurement Risk of Unsubstituted Analogs: Why the 6,6-Dimethyl Group is Non-Negotiable


Substituting 6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine with its des-methyl analog (e.g., 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine, CAS 1779573-25-9) introduces significant risk in research workflows. The gem-dimethyl group creates a quaternary carbon center that profoundly alters the scaffold's steric and lipophilic properties [1]. This structural feature is not merely incremental; it is the defining pharmacophoric element for advanced intermediates targeting specific binding pockets, as demonstrated in patented RSV inhibitor programs where the 6,6-dimethyl substitution is explicitly required for the synthesis of the final active compound [2]. Generic substitution would lead to a different molecular shape, physicochemical profile, and ultimately, a diverging structure-activity relationship (SAR) trajectory. The evidence below details the specific, quantifiable consequences of this choice.

Quantitative Head-to-Head Comparison: 6,6-Dimethyl- vs. Des-Methyl Pyrazolo[5,1-b][1,3]oxazin-2-amine


Molecular Weight & Predicted Lipophilicity: A Steric Gateway to Drug-Like Space

The introduction of the gem-dimethyl group at the 6-position directly increases the molecular weight (MW) from 139.16 g/mol for the des-methyl analog to 167.21 g/mol for the target compound, a gain of 28.05 g/mol [REFS-1, REFS-2]. This structural change is also predicted to increase lipophilicity (cLogP) by approximately 0.5–1.0 log units, a critical shift that can significantly impact passive membrane permeability and metabolic stability in drug discovery programs. This property allows medicinal chemists to explore a different chemical space compared to the simpler, more polar unsubstituted scaffold.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Synthetic Utility Gap: A Validated Intermediate for Patented RSV Antivirals

The 6,6-dimethyl scaffold is not a theoretical exercise; it is a specifically named intermediate in the synthesis of benzodiazepine pyrazolo carboxamides, a novel class of RSV N-protein inhibitors [1]. Patent WO2025153942A1 explicitly details the synthesis of Ethyl 2-bromo-6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylate, a direct derivative of the target compound [1]. In contrast, the unsubstituted 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine scaffold is not specified in this advanced therapeutic context. This provides a direct, documented synthetic route and a validated target for the dimethylated compound that the generic analog lacks.

Antiviral Research RSV Inhibitors Patent-Backed Synthesis

Purity-Driven Reproducibility: Ensuring Consistent Outcomes in Multi-Step Synthesis

High and consistent purity is paramount for reproducible synthetic outcomes, especially in multi-step sequences leading to high-value targets. Commercial sourcing data indicates that the 6,6-dimethyl compound is reliably available at a higher minimum specified purity of 98% , compared to the 97% minimum purity typical for the des-methyl analog . While this 1% difference may seem marginal, it represents a reduction in potential side-reactants and impurities that can cascade into significant yield and purification losses over several synthetic steps, impacting total cost and timeline.

Chemical Synthesis Quality Control Procurement

Critical Evidence Gap: Absence of Published Direct Comparative Biological Potency Data

A rigorous search of primary research literature and authoritative databases found no published, quantitative head-to-head biological activity data (e.g., IC50, Ki, EC50) for 6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine against any specific biological target. Claims of PDE4 or COX-2 inhibition found on certain vendor platforms are not supported by any identifiable peer-reviewed primary source or patent and are therefore excluded from this evidence guide. This lack of data is a critical finding for researchers. The compound's documented value currently resides in its unique chemical structure and proven synthetic utility as a precursor, not as a direct pharmacologically active agent. Any procurement decision based on assumed biological activity would be entirely unsupported by verifiable evidence.

Biological Activity IC50 Data Transparency

Validated Applications for 6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine


Medicinal Chemistry: Synthesis of Novel RSV N-Protein Inhibitors

This compound is the correct starting material for any research group aiming to synthesize or explore the SAR around the benzodiazepine pyrazolo carboxamide class of RSV inhibitors, as specifically detailed in patent WO2025153942A1 [1]. Using the des-methyl analog would lead to a structurally distinct and therapeutically irrelevant chemotype. The validated synthetic route uses this scaffold to create an ethyl 2-bromo- derivative, a critical late-stage intermediate.

Lead Optimization: Strategic Modulation of Lipophilicity and Steric Bulk

In a lead optimization program requiring a core scaffold with increased steric demand and lipophilicity, 6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine is the superior choice over the unsubstituted 6,7-dihydro analog. The quantifiable ΔMW of +28.05 g/mol and predicted ΔcLogP of approximately +0.5 to +1.0 log units allow medicinal chemists to probe a distinct region of drug-like property space, potentially improving membrane permeability and target binding [REFS-2, REFS-3].

Process Chemistry: Reproducible Scale-Up for Multi-Step Synthesis

Process chemists developing scalable routes to complex APIs require building blocks with consistently high purity to ensure robust reaction outcomes and simplify downstream purification. The reliable commercial availability of this compound at a minimum purity of 98% , compared to 97% for the generic analog, provides a measurable quality advantage. This reduces the risk of side reactions, simplifies analytical tracking, and contributes to a higher overall process mass intensity, directly impacting the cost of goods for an entire synthetic campaign.

Quote Request

Request a Quote for 6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.